![molecular formula C12H18N2O B1330243 1-(4-Methoxybenzyl)piperazine CAS No. 21867-69-6](/img/structure/B1330243.png)
1-(4-Methoxybenzyl)piperazine
Overview
Description
1-(4-Methoxybenzyl)piperazine is a chemical compound with the molecular formula C12H18N2O . It is used as a pharmaceutical intermediate . This compound is related to benzylpiperazine (BZP), a substance often used as a recreational drug .
Synthesis Analysis
The synthesis of 1-(4-Methoxybenzyl)piperazine has been discussed in several studies . For example, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized . The optimal triazaalkane linker was diethylenetriamine .Molecular Structure Analysis
The molecular structure of 1-(4-Methoxybenzyl)piperazine consists of a piperazine ring with a methoxybenzyl group attached . The average mass of this compound is 206.284 Da and the monoisotopic mass is 206.141907 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Methoxybenzyl)piperazine are not detailed in the search results, it’s important to note that this compound is used as a pharmaceutical intermediate , indicating its involvement in various chemical reactions during the synthesis of pharmaceutical drugs.Physical And Chemical Properties Analysis
1-(4-Methoxybenzyl)piperazine is a solid compound . Its melting point is between 32-36 °C (lit.) . The SMILES string representation of this compound is COc1ccc(CN2CCNCC2)cc1 .Scientific Research Applications
1-(4-Methoxybenzyl)piperazine: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Intermediary: 1-(4-Methoxybenzyl)piperazine is commonly used as an intermediate in the synthesis of pharmaceuticals. Its chemical properties make it suitable for creating a variety of medicinal compounds .
Neurotransmitter Research: The compound has gained attention for its potential role as a neurotransmitter. It is studied for its ability to regulate biochemical and physiological processes, particularly in the brain .
Dopamine Receptor Agonism: It exhibits agonistic activity for the dopamine D2 receptor, which is significant in the study of neurological disorders and potential treatments .
Cardiotropic Activity: Research has been conducted on the cardiotropic activity of derivatives of 1-(4-Methoxybenzyl)piperazine, indicating its potential in cardiovascular studies .
Cytotoxicity Studies: The compound has been used in cytotoxicity studies, which are crucial for understanding its effects on cells and potential applications in cancer research .
Thermo Fisher Scientific MilliporeSigma Santa Cruz Biotechnology Springer Link MDPI Molecules
Safety and Hazards
Mechanism of Action
Target of Action
1-(4-Methoxybenzyl)piperazine is a complex organic compound . . It’s often used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
As a pharmaceutical intermediate, it’s likely that its mode of action is dependent on the specific drug it’s used to synthesize .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it’s likely involved in a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would likely be influenced by the final drug it’s used to produce .
Result of Action
As a pharmaceutical intermediate, its effects would likely be dependent on the final drug it’s used to synthesize .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and light exposure can influence the stability and efficacy of many compounds .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUVVBFISROAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944469 | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)piperazine | |
CAS RN |
21867-69-6 | |
Record name | 21867-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxybenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1-(4-methoxybenzyl)piperazine be detected in biological samples for anti-doping purposes?
A1: The research by [] developed a qualitative method for detecting 1-(4-methoxybenzyl)piperazine in human plasma using mass spectrometry. After undergoing electrospray ionization, 1-(4-methoxybenzyl)piperazine predominantly fragments to produce a product ion at m/z 207. This ion, suggested to be protonated 1-(4-methoxybenzyl)piperazine, serves as a key indicator for the compound's presence in the sample. The researchers validated this method for doping control, demonstrating its effectiveness for identifying the use of this potential performance-enhancing substance.
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